Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate
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Overview
Description
Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to a class of organic chemicals known for their complex molecular structures and potential applications in various fields, including medicinal chemistry and material science. Although the specific compound is not directly synthesized in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating the relevance of this class of compounds in synthetic organic chemistry.
Synthesis Analysis
The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in ethanol/triethylamine (EtOH/TEA) solution at room temperature . The reaction conditions are mild and do not require elevated temperatures, which is advantageous for maintaining the integrity of the functional groups present in the molecule. The synthesis route is versatile, allowing for the creation of various derivatives by changing the arylidinemalononitrile component .
Molecular Structure Analysis
While the exact molecular structure of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is not provided, the related compounds synthesized in the papers have been confirmed using elemental analysis and spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds.
Chemical Reactions Analysis
The synthesized compounds exhibit the ability to undergo further chemical reactions to form new derivatives. For instance, the amino-imino derivative was used to synthesize new pyrido[3,2-e][1,2,4]triaziolo[1,5-c]pyrimidine-5-carboxylate derivatives . This indicates that the compounds can act as intermediates for the synthesis of more complex molecules, which could have various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized to some extent. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined using single-crystal X-ray diffraction, revealing an orthorhombic space group and specific crystallographic parameters . Intermolecular hydrogen bonds were observed, which help stabilize the structure . These findings are important as they provide insight into how similar compounds might crystallize and interact in the solid state.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives similar to Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate, exploring their potential in various fields. For example, studies on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates highlighted their synthesis, characterization, and evaluation for antimicrobial activities. These efforts showcase the compound's relevance in developing new antimicrobial agents and its utility in understanding the structure-activity relationship of novel chemical entities (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Antimicrobial Studies
The antimicrobial potential of related compounds, such as ethyl 4-oxo-thiazolidine derivatives, has been extensively studied. These derivatives, synthesized through various chemical reactions, have shown promise against a range of microbial pathogens, emphasizing the role of such compounds in developing new antimicrobial strategies (Patel, Mistry, & Desai, 2009).
Drug Synthesis Intermediates
Compounds like Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate often serve as key intermediates in the synthesis of drugs. For instance, the kinetic resolution of ethyl 1,4-benzodioxan-2-carboxylate, an intermediate in producing certain drugs, highlights the importance of understanding and optimizing these chemical entities for pharmaceutical applications (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).
Novel Synthetic Routes and Biological Activities
The development of new synthetic routes to create derivatives of Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate and their evaluation for biological activities is a significant area of research. These studies not only expand the chemical space of such compounds but also provide insights into their potential biological effects, paving the way for future therapeutic applications (Bhoi, Borad, Pithawala, & Patel, 2016).
Anticancer Activity
Research into the anticancer activity of heterocyclic compounds utilizing similar structures has demonstrated their potential in cancer therapy. Synthesizing new heterocycles and evaluating their efficacy against various cancer cell lines can lead to the discovery of novel anticancer agents, contributing to the ongoing fight against cancer (Abdel-Motaal, Alanzy, & Asem, 2020).
Mechanism of Action
Target of Action
Thiazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Without specific studies on “Ethyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate”, it’s difficult to determine its exact mode of action. Thiazole derivatives often act by binding to their target and modulating its activity .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Thiazole derivatives generally have good bioavailability due to their favorable physicochemical properties .
Result of Action
Thiazole derivatives can have a variety of effects depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
properties
IUPAC Name |
ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c1-2-24-17(23)11-3-8-14-15(9-11)26-18(20-14)21-16(22)10-25-13-6-4-12(19)5-7-13/h3-9H,2,10H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUAVOVQBROYMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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